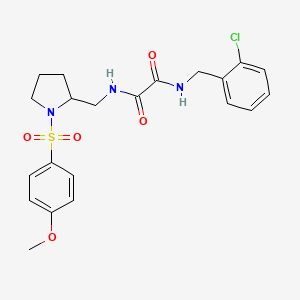

N1-(2-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

The molecule contains:

- R2: A pyrrolidin-2-ylmethyl moiety substituted with a 4-methoxyphenylsulfonyl group. The sulfonyl group may improve metabolic stability, while the methoxy substituent could influence lipophilicity.

This compound likely belongs to the oxalamide class, which has demonstrated diverse applications, including antiviral agents, enzyme inhibitors, and flavoring compounds .

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O5S/c1-30-17-8-10-18(11-9-17)31(28,29)25-12-4-6-16(25)14-24-21(27)20(26)23-13-15-5-2-3-7-19(15)22/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRDRSJFOPNRKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action, synthesis, and comparison with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 466.0 g/mol. The compound features a complex structure that includes a chlorobenzyl group, a pyrrolidine moiety, and a methoxyphenyl sulfonyl group, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Intermediate : Reacting 4-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.

- Attachment of the Chlorobenzyl Group : Introducing the 2-chlorobenzyl group by reacting the pyrrolidine intermediate with 2-chlorobenzyl chloride under basic conditions.

- Formation of the Oxalamide Backbone : Finalizing the synthesis by reacting the intermediate with oxalyl chloride in the presence of a base.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The oxazolidinone structure is particularly noted for its efficacy against various bacterial strains, including those resistant to traditional antibiotics. Studies have shown that modifications in the structure can significantly influence potency and spectrum of activity against different pathogens.

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus |

| Similar Oxazolidinones | Antimicrobial | Various Gram-positive bacteria |

Anticancer Activity

In addition to antimicrobial effects, preliminary studies suggest potential anticancer activity. The compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and modulation of specific signaling pathways.

The mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors. These interactions can lead to modulation of biological pathways critical for pathogen survival or cancer cell growth.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that oxazolidinone derivatives exhibited significant activity against resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications for this compound in treating infections caused by resistant bacteria.

- Anticancer Research : Another study highlighted in Cancer Research indicated that similar oxalamides could induce apoptosis in various cancer cell lines, providing insights into their potential use as anticancer agents.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other oxazolidinone derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide | Lacks methoxyphenysulfonyl group | Moderate antibacterial |

| N1-(4-methoxybenzyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide | Lacks chlorobenzyl group | Limited activity |

The unique combination of functional groups in this compound enhances its reactivity and potential biological activities compared to similar compounds.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Table 1: Key Oxalamide Derivatives and Their Properties

Key Comparative Findings

a) Antiviral Activity

- Compounds like 13 and BNM-III-170 demonstrate antiviral properties, with 13 showing HIV entry inhibition via CD4-binding site interference (IC₅₀ ~0.5 μM) .

- However, the sulfonyl-pyrrolidine group may enhance solubility or reduce off-target effects compared to 13’s thiazole-acetylpiperidine moiety.

b) Enzyme Modulation

- Compound 16 and 81 act on cytochrome P450 and stearoyl-CoA desaturase (SCD1), respectively. The target compound’s 4-methoxyphenylsulfonyl group mirrors substituents in 16 , which could facilitate interactions with hydrophobic enzyme pockets .

c) Toxicological Profiles

- 16.099) exhibit high safety margins (NOEL = 100 mg/kg/day in rats) due to rapid metabolism and excretion . The target compound’s sulfonyl group may slow metabolism compared to S336’s pyridyl-ethyl group, necessitating dedicated toxicological studies.

Notes

Metabolic Pathways : Oxalamides are typically metabolized via hydrolysis or hydroxylation . The sulfonyl group may alter these pathways, warranting metabolite identification.

Q & A

Q. Advanced: How can regioselectivity challenges during sulfonylation of the pyrrolidine ring be addressed?

- Use sterically hindered bases (e.g., DIPEA) to favor sulfonylation at the pyrrolidine nitrogen over oxygen.

- Monitor reaction progress with LC-MS to optimize reaction time and avoid over-sulfonylation.

- Computational modeling (DFT) predicts reactive sites, guiding reagent selection (e.g., mesitylsulfonyl groups for steric control) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals for the chlorobenzyl aromatic protons (δ 7.2–7.5 ppm), pyrrolidine methylene groups (δ 2.8–3.5 ppm), and sulfonyl methoxy protons (δ 3.8 ppm) .

- HRMS : Confirm molecular formula (e.g., C23H29ClN4O3S) with <2 ppm mass error.

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. Advanced: How to resolve ambiguous NMR signals from overlapping pyrrolidine and sulfonyl protons?

- Apply 2D NMR (HSQC, COSY) to differentiate adjacent protons.

- Use variable-temperature NMR (e.g., 50°C in DMSO-d6) to reduce signal broadening caused by conformational exchange .

Basic: What in vitro assays are used for initial biological activity screening?

Methodological Answer:

- Antimicrobial Activity : Microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

- Enzyme Inhibition : Fluorescence-based assays for soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms .

Q. Advanced: How to identify molecular targets using affinity-based proteomics?

- Photoaffinity Labeling : Incorporate a diazirine tag into the compound, irradiate with UV to crosslink bound proteins, and identify targets via LC-MS/MS.

- SPR Biosensing : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with putative targets like kinases or GPCRs .

Basic: How does structural modification impact biological activity?

Methodological Answer:

- Comparative SAR Table :

Q. Advanced: How to prioritize substituents for optimizing pharmacokinetics?

- LogP Calculations : Use ChemAxon or MOE to balance hydrophobicity (target LogP 2–3 for oral bioavailability).

- Metabolite Prediction : CYP450 docking (e.g., CYP3A4) identifies labile sites for deuterium exchange or fluorine substitution .

Basic: What mechanisms explain contradictory cytotoxicity data across studies?

Methodological Answer:

- Cell Line Variability : Test compound in isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate genetic factors.

- Assay Conditions : Compare serum-free vs. serum-containing media; serum proteins may sequester the compound, reducing apparent potency .

Q. Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution and clearance to identify bioavailability bottlenecks.

- Metabolite Profiling : Use HRMS to detect active metabolites in plasma that may contribute to in vivo effects .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

- Flash Chromatography : Use gradient elution (0–50% ethyl acetate in hexane) to separate unreacted sulfonyl chloride.

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12h to yield crystals with >99% purity .

Q. Advanced: How to scale up purification while minimizing solvent waste?

- Continuous Chromatography : Employ simulated moving bed (SMB) systems for industrial-scale separation.

- Green Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing .

Advanced: How to elucidate the compound’s binding mode with sEH?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with recombinant sEH (PDB ID: 4D6F). Refine structures at 1.8 Å resolution to identify hydrogen bonds with Tyr383 and Asp335.

- Alanine Scanning Mutagenesis : Replace key residues (e.g., Tyr383Ala) and measure ΔΔG binding via ITC .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.